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Get Quote

Research on Related Compounds and Targets

The table below summarizes key findings from recent studies that, while not providing a direct comparison

for methyl salicylate itself, offer insights into related research areas.

Compound /
Derivative

Molecular
Target

Reported
Binding
Affinity / IC₅₀

Key Experimental
Techniques

Study Focus &
Context

MSBT derivatives
(e.g., 3j) [1]

Protein Tyrosine
Phosphatase

1B (PTP1B)

IC₅₀ = 0.51 ±
0.15 µM (for

compound 3j)

Synthesis, enzyme
inhibition assays,

molecular docking,
antiproliferative

activity evaluation
(on T47D, A549 cell

lines) [1]

Design of novel
anticancer agents;

methyl salicylate is
used as a structural

basis in hybrid
molecules [1].
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Compound /
Derivative

Molecular
Target

Reported
Binding
Affinity / IC₅₀

Key Experimental
Techniques

Study Focus &
Context

Methyl Salicylate
Glycosides (e.g.,

MSTG-A, MSTG-B,
Gaultherin) [2]

Multiple core
targets for

Schizophrenia
(e.g., BDNF,

ATP2B2)

Binding
affinities from

molecular
docking

ranged from
-4.7 to -10.2

kcal/mol [2]

Network
pharmacology,

molecular docking,
molecular dynamics

simulation (with
ATP2B2) [2]

Exploration of
therapeutic

potential for
schizophrenia;

compounds share
a structural core

with aspirin [2].

Linalylanthranilate
(from Agathosma
betulina essential oil)

[3]

Protein Tyrosine

Phosphatase
1B (PTP1B)

ΔGbind =

-20.18
kcal/mol

(from MD
simulation)

[3]

Molecular dynamics

simulation, Density
Functional Theory

(DFT) analysis [3]

Bioprospection of

natural PTP1B
inhibitors for

antidiabetic
therapy; this

compound is not a
methyl salicylate

derivative [3].

Experimental Protocol for Molecular Dynamics
Simulation

While the specific parameters for methyl salicylate are not fully detailed in the search results, one study on a

related system provides a robust methodological framework that is standard in the field [4]. The general

workflow for such a study is outlined below.
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Start: System Setup

1. Obtain Receptor
Structure

2. Predict Ligand
Pose

3. Solvate and
Neutralize

4. Energy
Minimization

5. Equilibration
(NVT and NPT)

6. Production MD
Simulation

7. Trajectory
Analysis

Output: Binding Affinity
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Diagram 1: A generalized workflow for a Molecular Dynamics (MD) simulation study of ligand-receptor

binding.

The methodology typically involves the following steps, as synthesized from the search results [2] [5] [4]:

System Setup: The initial 3D structure of the target protein is obtained from experimental databases
(like PDB) or predicted using tools like AlphaFold2 [4]. The ligand's 3D structure is optimized, and its

initial binding pose is often predicted using molecular docking software (e.g., BIOVIA Discovery
Studio) [2] [4].

Simulation Preparation: The protein-ligand complex is placed in a box of water molecules
(solvation) and ions are added to neutralize the system's charge [5] [4]. The system then undergoes

energy minimization to remove any steric clashes [5].
Equilibration and Production: The system is gradually heated to the target temperature (e.g., 310

K) and its pressure is stabilized in a series of short simulations (NVT and NPT ensembles) [5]. This is
followed by a long production MD simulation (often hundreds of nanoseconds to microseconds)

using software like GROMACS to simulate the natural motion of the system [2] [4].
Analysis: The stability of the simulation is assessed using metrics like Root Mean Square Deviation

(RMSD) [4]. The binding free energy is then calculated from the simulation trajectory using methods
such as MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) or MM-GBSA, which

provide a quantitative measure of binding affinity (ΔG) [2] [4].

Key Findings and Research Context

The search results highlight two primary therapeutic contexts for methyl salicylate and its derivatives:

Anticancer Applications: Methyl salicylate has been used as a core structure to design novel

PTP1B inhibitors. One study showed that a synthesized methyl salicylate-based thiazole (MSBT)
derivative exhibited potent enzyme inhibition and selective anticancer activity against breast cancer

cells [1].
Neuropsychiatric Potential: Methyl salicylate glycosides (MSGs) have been investigated for

schizophrenia. Network pharmacology and molecular docking studies suggest they may exert
therapeutic effects by modulating synaptic function and ion transport, with molecular dynamics

simulations confirming stable binding to a key target, ATP2B2 [2].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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